1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one
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Overview
Description
1’-Ethyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one is a spiro compound characterized by a unique structure where a pyrrolidine ring is fused to a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Ethyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one typically involves multi-component reactions. One common method is the [3+2] cycloaddition reaction, where azomethine ylides are generated in situ and react with various dipolarophiles to form the spiro compound . The reaction conditions often include the use of ethanol as a solvent and mild heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of spiro compounds like 1’-Ethyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one may involve scalable multi-component reactions. The use of microdroplets and thin films has been shown to accelerate the reaction process, making it more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1’-Ethyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated spiro compounds .
Scientific Research Applications
1’-Ethyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1’-Ethyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s unique structure allows it to interact with these targets in a specific manner, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,3’-pyrrolidines]: These compounds share a similar spiro structure but differ in the specific rings involved.
Spiro[pyrrolidine-2,3’-oxindoles]: These compounds also feature a spiro fusion but with different functional groups and ring systems.
Uniqueness
1’-Ethyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one is unique due to its specific combination of a pyrrolidine ring and a quinazolinone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H17N3O |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-ethylspiro[3H-quinazoline-2,3'-pyrrolidine]-4-one |
InChI |
InChI=1S/C13H17N3O/c1-2-16-11-6-4-3-5-10(11)12(17)15-13(16)7-8-14-9-13/h3-6,14H,2,7-9H2,1H3,(H,15,17) |
InChI Key |
GVSOMAFKVRFCSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)NC13CCNC3 |
Origin of Product |
United States |
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